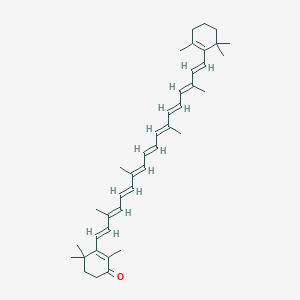
1,5-Dicloro-2-fluoro-4-(trifluorometil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H2Cl2F4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.
Aplicaciones Científicas De Investigación
Industrias Agroquímicas y Farmacéuticas
Este compuesto se utiliza en la síntesis de trifluorometilpiridinas, que son motivos estructurales clave en ingredientes farmacéuticos y agroquímicos activos . Los derivados de trifluorometilpiridina (TFMP) se utilizan principalmente en la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO . En las industrias farmacéutica y veterinaria, cinco productos farmacéuticos y dos veterinarios que contienen la parte TFMP han recibido la aprobación de comercialización .
Síntesis de Productos de Protección de Cultivos
2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), un derivado de TFMP, se utiliza como intermedio químico para la síntesis de varios productos de protección de cultivos .
Preparación de Heterociclos Fusionados Biológicamente Activos
1,5-Difluoro-2,4-dinitrobenceno, que puede prepararse a partir de 1,5-Dicloro-2-fluoro-4-(trifluorometil)benceno, se ha utilizado para preparar varios heterociclos fusionados biológicamente activos, como fenaziniminas, 1,5-benzodiazepin-2-onas, benzo[1,4]oxazin-3-onas, benzo[1,4]tiazin-3-onas e indoles .
Preparación de Oligo(Arilaminas)
1,5-Difluoro-2,4-dinitrobenceno se ha utilizado para preparar oligo(arilaminas) interesantes que muestran interesantes interacciones de enlace de hidrógeno y π – π tanto en solución como en estado sólido .
Preparación de Azamacrociclos
Difluorodinitrobenceno, que puede prepararse a partir de this compound, se ha utilizado ampliamente como unidad monomérica para preparar azamacrociclos inusuales mediante química de ciclooligomerización .
Resolución Cromatográfica de Alcoholes Secundarios Quirales
1,5-Difluoro-2,4-dinitrobenceno también se puede utilizar para permitir la resolución cromatográfica de alcoholes secundarios quirales .
Mecanismo De Acción
Target of Action
It’s known to be used as a reagent in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling, the compound likely interacts with a palladium catalyst and an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
The result of the action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .
Propiedades
IUPAC Name |
1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPTCKJFRNICI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552902 |
Source


|
| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-01-4 |
Source


|
| Record name | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)

![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)






![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)


